N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUCEVJOSCQTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346216 | |
| Record name | N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793690-46-7 | |
| Record name | N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including data from relevant studies and case analyses.
- Molecular Formula : C15H12ClF3N4O
- Molecular Weight : 358.73 g/mol
- CAS Number : 23766-14-5
The compound belongs to the oxadiazole class, which is known for various biological activities, including anticancer properties. The presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity and may contribute to its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
- Cytotoxicity : The compound demonstrated cytotoxic activity against human leukemia cell lines (CEM-13 and U-937) with IC50 values in the micromolar range, comparable to established chemotherapeutics like doxorubicin .
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression .
Comparative Analysis with Other Compounds
A comparative study highlighted that while this compound showed promising activity against breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), it was slightly less potent than some derivatives of oxadiazole .
Case Studies
- Study on Breast Cancer Cell Lines :
- Mechanistic Insights :
Data Summary
| Activity Type | Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | CEM-13 | 0.5 | Apoptosis induction via p53 activation |
| Cytotoxicity | MDA-MB-231 | 0.75 | Caspase pathway activation |
| Comparative Efficacy | MCF-7 | 0.65 | Apoptotic signaling |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Modifications in Analogous 1,3,4-Oxadiazoles
The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents at two critical positions:
- Oxadiazole C5 position : Typically substituted with aryl or heteroaryl groups.
- N-terminal benzamide : Variants include halogenated, alkylated, or electron-withdrawing substituents.
Table 1: Comparison of Structural Features and Activities
Impact of Substituents on Activity
- Trifluoromethyl Group : MMV102872’s 3-(trifluoromethyl) group enhances antifungal potency, likely due to increased lipophilicity and electron-withdrawing effects, improving target binding . In contrast, 2-methyl substitution (e.g., Life Chemicals 4-F1374-0808) shifts activity toward kinase inhibition, suggesting target specificity differences .
- Aryl vs.
Research Findings and Comparative Efficacy
Antifungal Activity
MMV102872 outperforms both itraconazole and other oxadiazoles like OZE-III (which lacks the trifluoromethyl group) against Sporothrix spp. . Its potency is attributed to the synergistic effects of the 4-chlorophenyl and trifluoromethyl groups.
Anti-Bacterial and Anti-Biofilm Potential
While MMV102872 inhibits Staphylococcus spp., other analogs (e.g., Life Chemicals 4-F1374-0808) are prioritized for kinase targets, highlighting divergent applications .
Selectivity and Toxicity Considerations
The absence of toxicity data for MMV102872 in the evidence precludes direct comparison with analogs. However, high purity (>95%) in synthesized compounds () suggests favorable pharmacokinetic profiles .
Preparation Methods
Oxidative Cyclization of Thiosemicarbazides
Methodology (Scheme 8,) :
Thiosemicarbazides undergo oxidative desulfurization using hypervalent iodine reagents (e.g., iodobenzene diacetate) to form 2-amino-1,3,4-oxadiazoles.
Procedure :
- Intermediate Preparation :
- React 4-chlorobenzohydrazide (34 ) with ammonium thiocyanate in acidic conditions to form thiosemicarbazide.
- Cyclization :
Advantages :
- High regioselectivity for 2-amino substitution.
- Avoids harsh oxidants like bromine or chlorine gas.
KI-Mediated Cyclization of Acylthiosemicarbazides
Methodology (Scheme 11,) :
Acylthiosemicarbazides cyclize in alkaline conditions with potassium iodide (KI) as an oxidizing agent.
Procedure :
- Intermediate Synthesis :
- React 4-chlorophenylacetic acid hydrazide with carbon disulfide (CS₂) in ethanol to form acylthiosemicarbazide (42 ).
- Cyclization :
Limitations :
- Requires careful pH control to prevent side reactions.
Photocatalytic Oxidative Heterocyclization
Methodology (Scheme 6,) :
Visible-light-driven cyclization using eosin-Y as a photocatalyst and atmospheric oxygen as an oxidant.
Procedure :
- Semicarbazone Formation :
- Condense 4-chlorobenzaldehyde with semicarbazide hydrochloride in ethanol.
- Cyclization :
Advantages :
- Eco-friendly, room-temperature conditions.
- Scalable for gram-scale production.
Acylation of 5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-Amine
The amine group at position 2 is acylated with 3-(trifluoromethyl)benzoyl chloride or its activated derivatives.
T3P®-Promoted Coupling
Methodology (Scheme 3,) :
Propanephosphonic acid anhydride (T3P®) enables efficient amide bond formation under mild conditions.
Procedure :
- Activation :
- Mix 3-(trifluoromethyl)benzoic acid (1.2 equiv) with T3P® (1.5 equiv) in tetrahydrofuran (THF).
- Coupling :
Advantages :
- Minimal epimerization.
- Water-soluble byproducts facilitate purification.
EDC·HCl-Mediated Amidation
Methodology (Scheme 13,) :
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) activates the carboxylic acid for nucleophilic attack.
Procedure :
- Activation :
- React 3-(trifluoromethyl)benzoic acid with EDC·HCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1 equiv) in dichloromethane.
- Coupling :
Limitations :
- Requires anhydrous conditions.
Optimization and Comparative Analysis
Reaction Efficiency
Scalability and Practical Considerations
- Photocatalytic cyclization and T3P®-mediated coupling are preferred for large-scale synthesis due to shorter reaction times and higher yields.
- Hypervalent iodine methods require careful handling of oxidizing agents.
Q & A
Basic Research Questions
Q. What are the key structural features of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide, and how do they influence its biological activity?
- The compound contains a 1,3,4-oxadiazole ring, a 4-chlorophenyl group, and a 3-(trifluoromethyl)benzamide moiety. The oxadiazole ring enhances metabolic stability and π-π stacking interactions with biological targets, while the trifluoromethyl group increases lipophilicity, improving membrane permeability . The 4-chlorophenyl substituent contributes to hydrophobic interactions, critical for binding to fungal or bacterial enzymes .
Q. What synthetic routes are commonly used to prepare this compound?
- A representative synthesis involves:
Hydrazide formation : Reacting 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorophenylhydrazide.
Oxadiazole ring closure : Treating the hydrazide with cyanogen bromide in methanol to generate 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine.
Amide coupling : Reacting the amine with 3-(trifluoromethyl)benzoyl chloride in dry THF using sodium hydride as a base .
Key conditions : Anhydrous solvents, controlled pH, and purification via column chromatography (yield: ~40-50%) .
Q. What primary biological activities have been reported for this compound?
- Antifungal : Inhibits Sporothrix brasiliensis and S. schenckii at <0.5 μM (comparable to itraconazole) via disruption of fungal cell membranes or enzyme inhibition .
- Antibacterial : Shows activity against Staphylococcus aureus and mycobacteria, likely targeting cell wall synthesis enzymes .
- Anticancer potential : Analogous oxadiazole derivatives induce apoptosis in cancer cells by modulating caspase-3 and Bcl-2 pathways .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s antifungal potency?
- Substituent modifications :
- Methodology : Synthesize analogs with varying substituents, test against fungal strains (e.g., Candida auris), and analyze IC₅₀ values .
Q. What experimental strategies resolve contradictions in its efficacy across species (e.g., Sporothrix vs. Candida)?
- Comparative assays : Perform parallel dose-response assays under standardized conditions (e.g., CLSI guidelines) to rule out methodological variability .
- Target profiling : Use proteomic approaches (e.g., affinity chromatography) to identify species-specific binding partners. For example, Sporothrix may express a unique enzyme targeted by the oxadiazole moiety .
Q. What mechanistic insights explain its antimycobacterial activity?
- Hypothesis : Inhibition of mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid biosynthesis.
- Validation :
Enzyme assays : Measure InhA inhibition kinetics using purified enzyme and NADH consumption assays.
Molecular docking : Simulate binding interactions between the compound and InhA’s active site (e.g., hydrophobic pocket near F149) .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Formulation strategies :
- Nanoencapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve absorption .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
